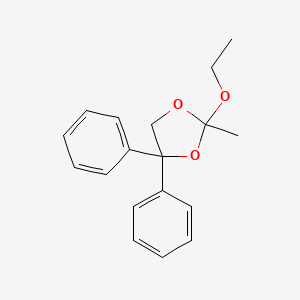
(1-Fluoro-2-iodoprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Fluoro-2-iodoprop-1-en-1-yl)benzene: is a chemical compound with the molecular formula C9H8FI It is an organic compound that features a benzene ring substituted with a fluoro and an iodo group, along with a prop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Fluoro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reaction conditions.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-Fluoro-2-iodoprop-1-en-1-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Wirkmechanismus
The mechanism by which (1-Fluoro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on its interactions with molecular targets. The fluoro and iodo groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-iodobenzene: Similar structure but lacks the prop-1-en-1-yl group.
1-Fluoro-4-iodobenzene: Similar structure but with different substitution pattern on the benzene ring.
1-Fluoro-2-methylbenzene: Similar structure but with a methyl group instead of the iodo group.
Uniqueness: (1-Fluoro-2-iodoprop-1-en-1-yl)benzene is unique due to the presence of both fluoro and iodo groups along with the prop-1-en-1-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61124-55-8 |
|---|---|
Molekularformel |
C9H8FI |
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
(1-fluoro-2-iodoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8FI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
IYILSVRFVRLPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)
![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)



![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)

![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)



![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
